B600589 2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 94367-42-7

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B600589
CAS No.: 94367-42-7
M. Wt: 462.451
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a flavonoid compound derived from the roots of Astragalus membranaceus, a plant commonly used in traditional Chinese medicine. This compound is known for its anti-inflammatory properties and has been the subject of various scientific studies due to its potential therapeutic benefits .

Biochemical Analysis

Biochemical Properties

Methylnissolin-3-O-glucoside is known to interact with various biomolecules, contributing to its biochemical properties. It has been found to exert its effects through the Nrf2/HO-1 pathway, providing protection against oxidative damage

Cellular Effects

In cellular contexts, Methylnissolin-3-O-glucoside has been observed to have significant effects on adipocyte-macrophage co-culture. It inhibits lipid accumulation and the production of proinflammatory cytokines such as interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) . This suggests that Methylnissolin-3-O-glucoside may influence cell function by modulating cell signaling pathways and gene expression related to inflammation and lipid metabolism.

Molecular Mechanism

The molecular mechanism of Methylnissolin-3-O-glucoside involves its interaction with the Nrf2/HO-1 pathway. It protects cells against oxidative damage through this pathway

Metabolic Pathways

It is known to have anti-inflammatory effects , suggesting it may interact with enzymes or cofactors involved in inflammatory pathways. Detailed studies on its effects on metabolic flux or metabolite levels are lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be synthesized through a series of chemical reactions involving the glycosylation of methylnissolin. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the extraction of the compound from the roots of Astragalus membranaceus. This is followed by purification processes such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:

    Chemistry: Used as a standard for analytical methods and as a reference compound in various chemical studies.

    Biology: Studied for its anti-inflammatory and antioxidant properties, which have implications in cellular and molecular biology.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other health conditions.

    Industry: Utilized in the development of natural product-based pharmaceuticals and supplements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This makes it particularly effective in its anti-inflammatory and antioxidant roles .

Properties

IUPAC Name

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIXSTFFMHVOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the impact of chlormequat application on Methylnissolin-3-O-glucoside content in Astragali Radix?

A1: Research indicates that the application of chlormequat, a plant growth regulator, can significantly impact the levels of Methylnissolin-3-O-glucoside in Astragali Radix (dried roots of Astragalus membranaceus). Specifically, increasing chlormequat concentrations lead to a decrease in Methylnissolin-3-O-glucoside content. [, ] This reduction ranged from 22.18% to 41.69% depending on the chlormequat concentration used. []

Q2: How does Methylnissolin-3-O-glucoside relate to other bioactive components in Astragali Radix when influenced by chlormequat?

A2: While chlormequat application negatively impacted Methylnissolin-3-O-glucoside content, it led to increased levels of certain saponins like astragaloside I and II. [] This suggests a potential shift in the overall metabolic profile of Astragali Radix under the influence of chlormequat, impacting the relative proportions of different bioactive constituents.

Q3: Has Methylnissolin-3-O-glucoside been identified in any traditional Chinese medicine formulas?

A3: Yes, Methylnissolin-3-O-glucoside has been identified as a constituent in Fangji Huangqi Decoction (FHD), a traditional Chinese medicine formula. [] A study utilizing UHPLC-MS/MS successfully quantified Methylnissolin-3-O-glucoside alongside 18 other bioactive compounds in FHD. [] This highlights the compound's presence in complex herbal preparations.

Q4: What analytical techniques are used to identify and quantify Methylnissolin-3-O-glucoside in plant material or herbal preparations?

A4: Various analytical techniques have been employed to study Methylnissolin-3-O-glucoside. These include:

  • UPLC-QTOF-MS: Used for metabolic profiling and identification of Methylnissolin-3-O-glucoside in Astragali Radix. []
  • UFLC-MS/MS: Employed for accurate quantification of Methylnissolin-3-O-glucoside alongside other active compounds. []
  • UHPLC-MS/MS: Utilized for simultaneous determination of Methylnissolin-3-O-glucoside and other constituents in complex herbal preparations like FHD. []

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